CL-82198 (CAS: 307002-71-7) is a highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), a critical enzyme involved in collagen degradation and tissue remodeling . Unlike conventional broad-spectrum metalloproteinase inhibitors that rely on hydroxamic acid groups to bind catalytic zinc, CL-82198 achieves its specificity by docking exclusively into the deep S1' pocket of MMP-13 [1]. For procurement teams and principal investigators, this compound represents the benchmark reagent for isolating MMP-13-dependent pathways in complex biological matrices, offering a distinct material advantage over pan-MMP inhibitors that confound experimental outcomes through off-target cross-reactivity .
Substituting CL-82198 with generic, broad-spectrum MMP inhibitors—such as marimastat, batimastat, or ilomastat—fundamentally compromises the integrity of target-specific assays [1]. These generic alternatives utilize a zinc-chelating mechanism that indiscriminately suppresses a wide range of metalloenzymes, including MMP-1, MMP-2, MMP-9, and TNF-α converting enzyme (TACE)[2]. In procurement contexts, selecting a pan-MMP inhibitor when MMP-13 specific data is required necessitates complex downstream deconvolution and increases the risk of off-target cellular toxicity. CL-82198's distinct S1' pocket-binding profile ensures that closely related collagenases and gelatinases remain active, making it non-interchangeable for studies demanding high-fidelity single-target validation [2].
CL-82198 demonstrates absolute selectivity for MMP-13, producing targeted inhibition without affecting closely related matrix metalloproteinases[1]. In head-to-head functional assays, CL-82198 exhibits an IC50 of 10 µM for MMP-13 while showing zero detectable activity against MMP-1 or MMP-9. Conversely, the benchmark broad-spectrum comparator batimastat indiscriminately inhibits interstitial collagenase (MMP-1) at 3 nM and type IV collagenases (MMP-2/9) at 4 nM [2]. For procurement, this stark contrast dictates that CL-82198 must be purchased when isolating the specific pathological role of MMP-13 from general tissue remodeling processes.
| Evidence Dimension | Cross-MMP Inhibition Profile |
| Target Compound Data | CL-82198: IC50 = 10 µM (MMP-13); No activity against MMP-1 or MMP-9. |
| Comparator Or Baseline | Batimastat: IC50 = 3 nM (MMP-1), 4 nM (MMP-9). |
| Quantified Difference | 100% selectivity for MMP-13 vs. pan-inhibition across MMP classes. |
| Conditions | In vitro enzymatic cleavage assays. |
Eliminates the confounding variable of off-target collagenase inhibition, which is critical for validating MMP-13 as a standalone therapeutic target.
The structural mechanism of CL-82198 provides a critical workflow advantage by avoiding the catalytic zinc ion entirely, instead binding within the extended S1' pocket of MMP-13 [1]. Traditional hydroxamate-based inhibitors (e.g., ilomastat or marimastat) act as zinc chelators, which inadvertently inhibit other zinc-dependent enzymes such as TNF-α converting enzyme (TACE/ADAM17) [1]. CL-82198 displays 0% inhibition of TACE, ensuring that unrelated cytokine shedding pathways remain unperturbed during MMP-13 suppression . This makes CL-82198 the mandatory selection for whole-cell or in vivo assays where off-target TACE inhibition would skew inflammatory readouts.
| Evidence Dimension | TACE (ADAM17) Inhibition Activity |
| Target Compound Data | CL-82198: No activity against TACE. |
| Comparator Or Baseline | Hydroxamate-based pan-MMP inhibitors (e.g., Ilomastat): Potent TACE inhibition. |
| Quantified Difference | Complete elimination of TACE cross-reactivity. |
| Conditions | Structural NMR binding studies and enzymatic screening. |
Prevents the accidental suppression of critical inflammatory and cytokine pathways, ensuring cleaner data in complex biological models.
Beyond target specificity, CL-82198 offers highly characterized processability for complex in vivo dosing regimens, a frequent failure point for early-stage lipophilic inhibitors. The compound achieves stable solubility in anhydrous DMSO (up to 10 mg/mL) and is fully compatible with standard multi-component vehicle systems . For example, it readily forms a stable, clear working solution when formulated in a 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O matrix, or a homogeneous suspension in CMC-Na. Compared to unoptimized analogs that suffer from unpredictable precipitation, CL-82198 guarantees reproducible dosing concentrations for long-term in vivo models.
| Evidence Dimension | In Vivo Vehicle Compatibility |
| Target Compound Data | CL-82198: Stable in DMSO/PEG300/Tween80/ddH2O or corn oil matrices. |
| Comparator Or Baseline | Unformulated or generic lipophilic screening hits: High risk of aqueous precipitation. |
| Quantified Difference | Validated multi-solvent stability up to 5-10 mg/mL working concentrations. |
| Conditions | Laboratory formulation protocols for animal model dosing. |
Ensures reliable, precipitation-free administration in long-term animal studies, directly reducing material waste and experimental variability.
CL-82198 is a highly suitable reagent for evaluating the specific role of MMP-13 in cartilage degradation. Because it does not inhibit MMP-1 or MMP-9 [1], researchers can selectively block MMP-13-mediated type II collagen cleavage without disrupting the baseline tissue repair mechanisms governed by other matrix metalloproteinases.
In oncology research, distinguishing the distinct roles of various MMPs in extracellular matrix invasion is critical. CL-82198 allows investigators to isolate MMP-13's contribution to tumor cell migration without the confounding TACE/ADAM inhibition [2] that occurs when using broad-spectrum alternatives like marimastat.
As a validated non-zinc-chelating binder of the extended S1' pocket [3], CL-82198 serves as a critical crystallographic and NMR benchmark. Procurement of this specific compound is essential for structural biology teams designing next-generation, highly selective allosteric or pocket-specific metalloproteinase inhibitors.
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